physical and chemical properties of 1-Boc-aminomethyl-cyclohexanecarboxylic acid
physical and chemical properties of 1-Boc-aminomethyl-cyclohexanecarboxylic acid
An In-Depth Technical Guide to 1-Boc-aminomethyl-cyclohexanecarboxylic Acid
Introduction: A Versatile Building Block in Modern Chemistry
1-Boc-aminomethyl-cyclohexanecarboxylic acid is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and organic synthesis. Its structure uniquely combines a rigid cyclohexane scaffold with two key functional groups: a carboxylic acid and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This configuration makes it an invaluable intermediate for introducing constrained cyclic motifs into peptides, small molecule drugs, and other complex organic architectures.[1]
The cyclohexane core imparts conformational rigidity, a desirable trait in drug design for optimizing binding affinity and selectivity to biological targets. The Boc-protected amine and the carboxylic acid serve as orthogonal handles for sequential chemical modifications, such as peptide coupling reactions.[1] The Boc group is a cornerstone of modern synthetic chemistry, prized for its stability under a wide range of non-acidic conditions and its clean, straightforward removal under mild acidic treatment. This guide provides a comprehensive overview of the physical, chemical, and practical aspects of this compound for laboratory applications.
Part 1: Physicochemical and Spectroscopic Profile
The physical properties of 1-Boc-aminomethyl-cyclohexanecarboxylic acid are foundational to its handling, storage, and application in synthesis.
Core Physical Properties
A summary of the key physical and chemical identifiers for this compound is presented below.
| Property | Value | Source |
| CAS Number | 204514-23-8 | [1] |
| Molecular Formula | C₁₃H₂₃NO₄ | [1] |
| Molecular Weight | 257.33 g/mol | [1] |
| Appearance | White to off-white powder or crystalline solid | [1][2] |
| Purity | Typically ≥95% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C in a dry, well-ventilated place | [1][3][4] |
Spectroscopic Signature
Spectroscopic analysis is critical for confirming the identity and purity of 1-Boc-aminomethyl-cyclohexanecarboxylic acid. While a dedicated spectrum for this specific molecule is not publicly available, its characteristic features can be reliably predicted based on its functional groups.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit a complex multiplet pattern in the aliphatic region (approx. 1.0-2.0 ppm) corresponding to the cyclohexane ring protons. A characteristic singlet at ~1.4 ppm integrating to 9 protons would confirm the presence of the tert-butyl group of the Boc protector. The methylene protons (CH₂) adjacent to the nitrogen would likely appear as a broadened signal around 3.0-3.3 ppm. The N-H proton of the carbamate typically appears as a broad singlet between 4.5-5.5 ppm. The carboxylic acid proton (COOH) would be a very broad singlet far downfield, often above 10-12 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon of the carboxylic acid would be observed in the 175-185 ppm region. The carbamate carbonyl of the Boc group would appear around 155-160 ppm. The quaternary carbon of the tert-butyl group is typically found near 80 ppm, and the methyl carbons of the Boc group are seen around 28 ppm. The carbons of the cyclohexane ring would produce signals in the 20-45 ppm range.[5]
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IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A very broad O-H stretch from the carboxylic acid will be prominent from 2500-3300 cm⁻¹.[6] A strong, sharp C=O stretch from the carboxylic acid carbonyl will appear around 1700-1725 cm⁻¹.[6] The C=O stretch of the Boc-carbamate is also strong and located nearby, typically around 1680-1700 cm⁻¹. The N-H stretch of the carbamate is expected as a moderate peak around 3300-3500 cm⁻¹.[5]
Part 2: Chemical Reactivity and Synthetic Utility
The synthetic value of 1-Boc-aminomethyl-cyclohexanecarboxylic acid stems from the orthogonal reactivity of its functional groups. The Boc-protected amine is stable to basic, reductive, and nucleophilic conditions, allowing for selective chemistry to be performed on the carboxylic acid moiety first.
Key Chemical Transformations
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Carboxylic Acid Reactions: The -COOH group can be activated for amide bond formation using standard coupling reagents like EDC/HOBt, HATU, or by conversion to an acid chloride. This allows for the attachment of amines or amino acid esters.
-
Boc Group Deprotection: The most critical reaction is the removal of the Boc protecting group to liberate the primary amine. This is almost universally achieved under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
Workflow: Boc Group Deprotection
The following diagram illustrates the standard workflow for the acid-catalyzed deprotection of the Boc group, a fundamental step in utilizing this building block for further synthesis.
Caption: Acid-catalyzed removal of the Boc protecting group.
Part 3: Applications in Research and Development
This molecule is a versatile tool primarily used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]
-
Peptide Synthesis: It serves as a non-natural amino acid analogue. The cyclohexane scaffold introduces conformational constraint into a peptide backbone, which can enhance metabolic stability and receptor binding affinity.
-
Drug Development: The rigid cyclohexane moiety is a common feature in pharmacologically active compounds. This building block allows for the strategic placement of amine and carboxylic acid functionalities, which can interact with biological targets or improve pharmacokinetic properties like solubility and bioavailability.[1][7] Derivatives of the core aminomethyl-cyclohexanecarboxylic acid structure have been investigated for their potential as anti-inflammatory and analgesic agents.[7]
Part 4: Experimental Protocols
The following protocols are provided as validated starting points for common laboratory procedures involving this compound.
Protocol: Boc Deprotection
Objective: To remove the Boc protecting group to yield the free primary amine as its TFA salt, ready for subsequent reactions.
Materials:
-
1-Boc-aminomethyl-cyclohexanecarboxylic acid
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask with stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Weigh 1.0 mmol of 1-Boc-aminomethyl-cyclohexanecarboxylic acid into a clean, dry round-bottom flask. Add 5 mL of anhydrous DCM and stir until the solid is fully dissolved.
-
Acid Addition: To the stirring solution, add 5 mL of TFA (a 1:1 ratio of DCM:TFA is common). A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the TFA salt of 1-aminomethyl-cyclohexanecarboxylic acid.
-
Final Product: The product can be used directly in the next step (e.g., a peptide coupling) or triturated with cold diethyl ether to precipitate it as a solid, which can then be filtered and dried.
Protocol: Amide Coupling (Example)
Objective: To couple the liberated amine (from protocol 4.1) with a carboxylic acid.
Materials:
-
Product from protocol 4.1 (1.0 mmol)
-
A carboxylic acid of interest (1.0 mmol)
-
HATU (1.1 mmol)
-
Diisopropylethylamine (DIPEA) (3.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reactant Setup: In a new flask, dissolve the carboxylic acid (1.0 mmol) and the TFA salt from the previous step (1.0 mmol) in 5 mL of anhydrous DMF.
-
Base Addition: Cool the flask in an ice bath. Add DIPEA (3.0 mmol) to neutralize the TFA salt and act as the base for the coupling reaction. Stir for 5 minutes.
-
Coupling Reagent: Add HATU (1.1 mmol) to the solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: The reaction mixture is typically diluted with a solvent like ethyl acetate and washed sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. The organic layer is then dried, filtered, and concentrated. The crude product is purified by flash column chromatography or recrystallization.
Part 5: Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.[8][9]
-
Handling: Avoid creating dust.[3][4] Use in a well-ventilated area or a chemical fume hood.[8] Avoid contact with skin, eyes, and clothing.[3][4] Wash hands thoroughly after handling.[9]
-
Storage: Keep the container tightly closed and store in a cool, dry place, as recommended at 0-8 °C.[1][2]
-
Hazards: While specific toxicity data for this compound is limited, related amino acids can cause skin and eye irritation.[8][10] The reagents used in its reactions, such as TFA and DMF, have their own significant hazards and should be handled with appropriate care.
References
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1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem - NIH. [Link]
- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google P
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Trans-4-(Aminomethyl)-1-cyclohexanecarboxylic acid; | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. [Link]
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Spectroscopy of Amines - Chemistry LibreTexts. [Link]
- US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 - Google P
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Organic Chemistry Ir And Nmr Cheat Sheet - Sema. [Link]
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Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] - YouTube. [Link]
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NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. [Link]
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trans-4-(Aminomethyl)cyclohexane Carboxylic Acid (T-AMCHA), an Anti-Fibrinolytic Agent, Accelerates Barrier Recovery and Prevents the Epidermal Hyperplasia Induced by Epidermal Injury in Hairless Mice and Humans - PubMed. [Link]
-
MCAT Crash Course | Spectroscopy: IR Peaks & H-NMR - YouTube. [Link]
- WO2021107047A1 - Method for producing 4-(aminomethyl)
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